N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
The compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (hereafter referred to as the target compound) is a structurally complex molecule featuring three key moieties:
A but-2-yn-1-yl spacer, introducing rigidity through its alkyne bond.
A 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide core, combining a fluorinated aryl group with a pyrrolidone ring, a scaffold often associated with bioactive properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c23-16-3-5-17(6-4-16)25-13-15(11-21(25)26)22(27)24-9-1-2-10-28-18-7-8-19-20(12-18)30-14-29-19/h3-8,12,15H,9-11,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSAZCYBIZIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- Pyrrolidine ring : Contributes to the compound's pharmacological properties.
- Fluorophenyl group : Often associated with increased potency in drug activity.
Molecular Formula and Weight
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
The compound is believed to exert its biological effects through interaction with specific enzymes and receptors involved in various cellular pathways. Its structural features allow it to modulate enzyme activities, potentially inhibiting pathways related to inflammation and cancer progression.
In Vitro Studies
Research indicates that compounds with similar structures have shown significant biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | COX Inhibition | Not Specified |
| Sodium Diclofenac | COX Inhibition | 51 |
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, compounds similar to this compound demonstrated significant reductions in inflammatory markers such as Interleukin-1 Beta (IL-1β). These findings suggest potential therapeutic applications in treating inflammatory diseases.
Analgesic Properties
The analgesic properties of related compounds have been documented:
- Compounds demonstrated analgesic activities comparable to established drugs like sodium diclofenac.
Study 1: COX Inhibition and Anti-inflammatory Effects
A study conducted on derivatives of benzo[d][1,3]dioxole revealed that certain compounds significantly inhibited COX activity, leading to reduced edema in animal models. The most effective compounds showed an inhibition percentage of up to 86% within the first hour post-administration .
Study 2: Anticancer Potential
Another research effort evaluated the anticancer activity of structurally similar compounds against human cancer cell lines. The results indicated that some derivatives exhibited high potency with IC50 values lower than that of standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Pyrrolidine-3-carboxamide Derivatives
Compounds sharing the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide core but differing in the amide substituent were analyzed (Table 1):
Table 1: Structural and Molecular Comparison of Pyrrolidine-3-carboxamide Derivatives
Key Observations:
- The target compound ’s benzo[d][1,3]dioxol-5-yloxy butynyl substituent introduces greater steric bulk and lipophilicity compared to the thiadiazole or pyridinyl groups in analogs. This may influence solubility and membrane permeability.
- The fluorophenyl moiety is conserved across all derivatives, suggesting its critical role in electronic interactions.
Benzo[d][1,3]dioxol-5-yloxy Butynyl Derivatives
Compounds sharing the N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl) group but varying in the acyl component were compared (Table 2):
Table 2: Comparison of Benzo[d][1,3]dioxol-5-yloxy Butynyl Derivatives
Key Observations:
- The alkyne spacer in all derivatives may enhance conformational rigidity, possibly improving target binding selectivity.
Complex Derivatives Incorporating Multiple Aromatic Systems
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS 946227-86-7) incorporates both benzo[d][1,3]dioxol and fluorophenyl groups but features a pyridinone-acetamide scaffold instead of pyrrolidine . Its molecular formula (C23H21FN2O6) and weight (440.4 g/mol) highlight increased complexity, suggesting divergent biological targets compared to the target compound.
Q & A
Q. What are the key synthetic routes for this compound, and what critical reaction conditions must be controlled to ensure optimal yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling the benzo[d][1,3]dioxol-5-yloxy moiety to a but-2-yn-1-yl backbone via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Step 2 : Introducing the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide group via amide bond formation, often employing coupling reagents like EDCI/HOBt in dichloromethane .
- Critical Conditions : Temperature control (±2°C) during exothermic reactions, inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne, and rigorous pH monitoring during aqueous workups .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should researchers prioritize?
- ¹H/¹³C NMR : Key signals include:
- The alkyne proton (δ 2.8–3.2 ppm, integrating for 2H) .
- Fluorophenyl aromatic protons (δ 7.2–7.6 ppm, doublets with ≈ 8.5 Hz) .
- Pyrrolidone carbonyl (δ 170–175 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 366.4 (Δ < 2 ppm) .
- FT-IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and benzo[d][1,3]dioxole C-O-C (1240–1280 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from dynamic rotational isomerism in the alkyne-linked benzo[d][1,3]dioxole moiety?
- Methodology :
Perform variable-temperature NMR (VT-NMR) studies (e.g., 25–100°C in DMSO-d₆) to observe coalescence of split signals .
Use 2D NOESY to identify through-space interactions between the alkyne and dioxole protons, which stabilize specific conformers .
Validate with DFT calculations (B3LYP/6-31G*) to model rotational barriers and compare with experimental data .
Q. What strategies enhance the compound’s solubility for bioactivity studies without compromising structural stability?
- Approaches :
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding denaturation .
- Prodrug derivatization : Introduce phosphate or PEG groups at the pyrrolidone nitrogen, followed by enzymatic cleavage in vitro .
- pH adjustment : Optimize to pH 6.5–7.4 (physiological range) using buffered saline, monitoring degradation via HPLC .
Q. When comparing X-ray crystallography data with DFT-optimized models, what discrepancies emerge in the fluorophenyl-pyrrolidone spatial arrangement?
- Observed Discrepancies :
- Torsion angles : Crystallography often shows a 10–15° deviation in the fluorophenyl ring orientation due to crystal packing forces, whereas DFT models assume gas-phase geometry .
- Bond lengths : The alkyne C≡C bond may appear elongated (1.22 Å vs. DFT-predicted 1.19 Å) due to thermal motion artifacts .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results in cell-based assays?
- Troubleshooting Steps :
Verify compound stability under assay conditions (e.g., LC-MS post-incubation) .
Screen for off-target interactions using kinome-wide profiling or thermal shift assays .
Optimize cell permeability by modifying the but-2-yn-1-yl linker (e.g., replacing with a polyethylene glycol spacer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
